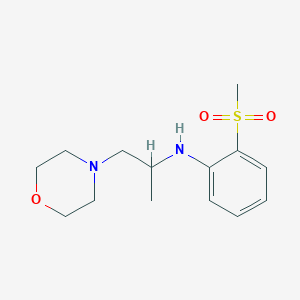![molecular formula C12H17NO2 B7588137 2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
2-[1-(2-Methylphenyl)ethylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Methylphenyl)ethylamino]propanoic acid, also known as Methamphetamine or Meth, is a highly addictive and illegal drug that is commonly abused for its psychoactive effects. However, in recent years, Methamphetamine has gained attention in the scientific community for its potential use in research and medical applications.
作用机制
2-[1-(2-Methylphenyl)ethylamino]propanoic acidine acts on the central nervous system by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulation of the reward pathway and the production of feelings of pleasure and euphoria.
Biochemical and physiological effects:
2-[1-(2-Methylphenyl)ethylamino]propanoic acidine has a range of biochemical and physiological effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness and alertness. 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine also has neurotoxic effects on the brain, causing damage to dopamine and serotonin neurons.
实验室实验的优点和局限性
2-[1-(2-Methylphenyl)ethylamino]propanoic acidine has several advantages for use in lab experiments, including its ability to produce predictable and reproducible effects on the brain and behavior. However, 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine also has several limitations, including its potential for abuse and addiction and its neurotoxic effects on the brain.
未来方向
There are several future directions for research on 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine, including investigating the potential therapeutic uses of 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, researchers are exploring the use of 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine as a tool for studying the brain and developing treatments for addiction. Finally, there is a growing interest in developing safer and less addictive versions of 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine for use in medical applications.
Conclusion:
In conclusion, 2-[1-(2-Methylphenyl)ethylamino]propanoic acid, or 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine, is a highly addictive and illegal drug that has gained attention in the scientific community for its potential use in research and medical applications. 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine has been used to study the effects of drugs on the brain, develop treatments for addiction, and investigate the neurochemical mechanisms of reward and motivation. 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine has several advantages for use in lab experiments, but also has limitations and potential risks. Future research on 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine will focus on investigating its therapeutic uses, developing safer versions of the drug, and using it as a tool for studying the brain and developing treatments for addiction.
合成方法
2-[1-(2-Methylphenyl)ethylamino]propanoic acidine is synthesized from precursor chemicals such as ephedrine or pseudoephedrine via a series of chemical reactions. The synthesis process involves the reduction of the hydroxyl group of ephedrine or pseudoephedrine to form the corresponding amine, followed by the addition of a methyl group to the amine using reagents such as methylamine or iodomethane. The resulting product is then purified and crystallized to obtain 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine.
科学研究应用
2-[1-(2-Methylphenyl)ethylamino]propanoic acidine has been used in scientific research for a variety of purposes, including studying the effects of drugs on the brain, developing treatments for addiction, and investigating the neurochemical mechanisms of reward and motivation. 2-[1-(2-Methylphenyl)ethylamino]propanoic acidine has also been used as a tool to study the effects of stress on the brain and to investigate the role of dopamine in addiction.
属性
IUPAC Name |
2-[1-(2-methylphenyl)ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-4-5-7-11(8)9(2)13-10(3)12(14)15/h4-7,9-10,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMGHSPKOOBDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylphenyl)ethylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

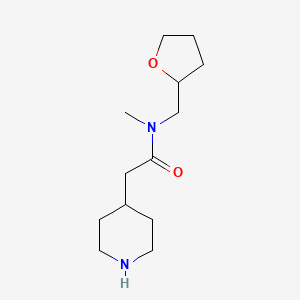
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
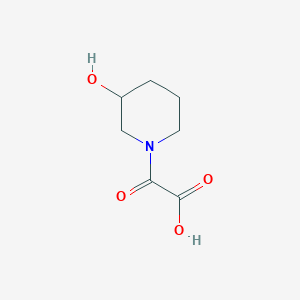
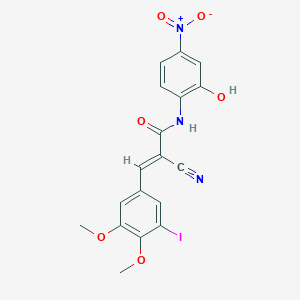
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
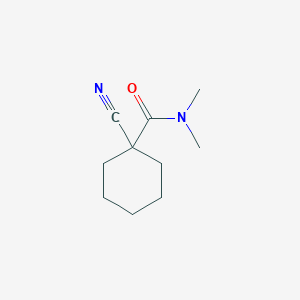
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)


![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
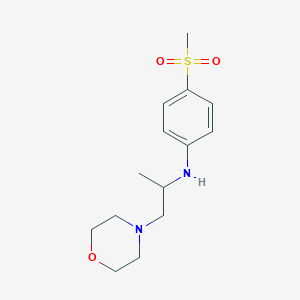
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
